
STING agonist-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING agonist-7 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-7 typically involves the preparation of cyclic dinucleotides (CDNs) or non-nucleotide small molecules. One common method is the enzymatic synthesis using cyclic GMP-AMP synthase (cGAS) and bacterial dinucleotide synthases. Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed to prepare 7-substituted 7-deazapurine CDNs .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as flow chemistry and continuous processing can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
STING agonist-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups or the addition of new substituents. These modifications can enhance the biological activity and stability of the compound .
Aplicaciones Científicas De Investigación
STING agonist-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune signaling.
Biology: Employed in research on innate immunity and the detection of cytosolic DNA.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy and antiviral treatments.
Industry: Utilized in the development of novel immunotherapeutic drugs and vaccine adjuvants .
Mecanismo De Acción
STING agonist-7 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates downstream signaling pathways. This leads to the production of type I interferons and other cytokines, which play a crucial role in the immune response .
Comparación Con Compuestos Similares
Similar Compounds
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
ADU-S100: A cyclic dinucleotide STING agonist used in cancer immunotherapy.
MK-1454: Another cyclic dinucleotide STING agonist with promising preclinical results.
Uniqueness of STING Agonist-7
This compound is unique due to its specific binding affinity and activation of the STING pathway, leading to robust immune responses. Its ability to enhance the presentation of cancer antigens and improve the efficacy of T cell-based immunotherapies sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H12N4O4 |
|---|---|
Peso molecular |
336.30 g/mol |
Nombre IUPAC |
2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C17H12N4O4/c22-16(13-9-20-21-6-2-5-18-15(13)21)19-8-11-7-10-3-1-4-12(17(23)24)14(10)25-11/h1-7,9H,8H2,(H,19,22)(H,23,24) |
Clave InChI |
BICDHWPHEXMVAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)OC(=C2)CNC(=O)C3=C4N=CC=CN4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


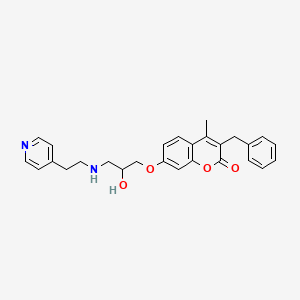
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

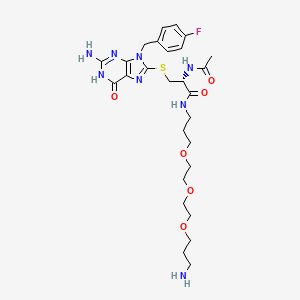
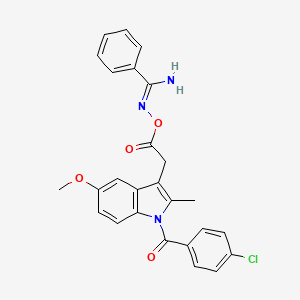
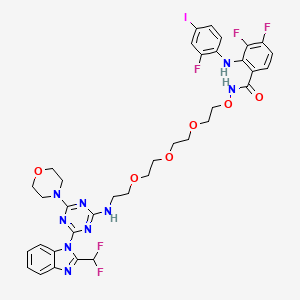



![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

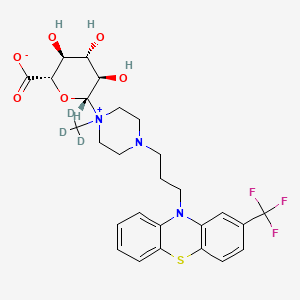
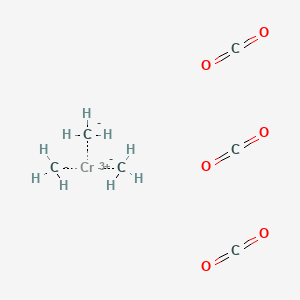
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
